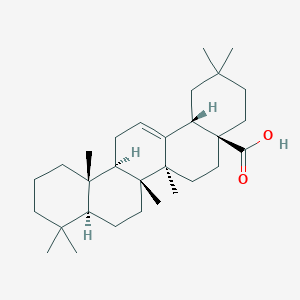
Olean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-28-oic acid, also known as oleanolic acid, is a triterpenoid compound found in various plants. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Scientific Research Applications
Biological Activities and Therapeutic Potential
Olean-12-en-28-oic acid, also recognized as oleanolic acid, is a pentacyclic triterpenoid compound that has garnered attention for its diverse biological activities. Extensive research indicates that oleanolic acid exhibits a broad spectrum of biological properties, including anti-inflammatory, hepatoprotective, anti-diabetic, and anti-hypertensive effects. The compound is widely present in various plants, including fruits and vegetables, making it a significant focus in the search for natural therapeutic agents for chronic diseases. Advances in the extraction and isolation techniques of oleanolic acid, along with the synthesis of its chemical derivatives, have been pivotal in enhancing its solubility, bioavailability, and potency, thereby broadening its therapeutic applications (Ayeleso, Matumba, & Mukwevho, 2017).
Antihypertensive Properties
The hypotensive properties of oleanolic acid have been examined in detail, particularly focusing on its potential as a co-adjuvant in the conventional treatment of hypertension. Studies, primarily on animal models, have demonstrated that oleanolic acid can significantly ameliorate the rise in systolic blood pressure. Its hypotensive effects are attributed to its diuretic-natriuretic activity and nephroprotective properties. The compound's ability to modulate various signaling pathways that regulate vasodilation mediators further substantiates its role in blood pressure regulation (Sureda, Monserrat-Mesquida, Pinya, Ferriol, & Tejada, 2020).
Anticancer Potential
Oleanolic acid and its analogs have shown significant promise in the development of anticancer agents. Researchers have prepared numerous analogs of oleanolic acid, modifying its structure to enhance cytotoxicity and pharmaceutical properties. Both in vitro and in vivo studies have highlighted the remarkable anticancer potential of these compounds, with some even progressing to clinical trials. The therapeutic scope of oleanolic acid extends beyond anticancer properties, encompassing anti-inflammatory, anti-viral, anti-microbial, and anti-diabetic effects as well (Gupta, 2021).
Role in Chronic Diseases Management
The prophylactic and therapeutic roles of oleanolic acid in various diseases have been extensively reviewed. Oleanolic acid and its derivatives are recognized for their efficacy in the treatment and management of diseases such as ulcerative colitis, multiple sclerosis, metabolic disorders, and various cancers. The comprehensive in vivo studies on oleanolic acid's impacts, sourced from various plants, affirm its potential as an alternative and complementary therapy. The review underscores the need for further research and development of OA and its derivatives to harness their full therapeutic potential (Sen, 2020).
properties
CAS RN |
17990-43-1 |
|---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h9,21-23H,8,10-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
MXEMKMNFLXVQBW-CDNBJWEZSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C(=O)O)C |
synonyms |
Olean-12-en-28-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




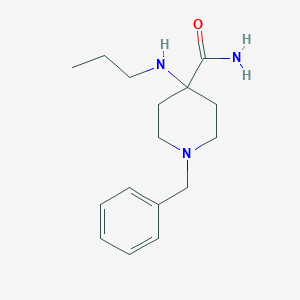
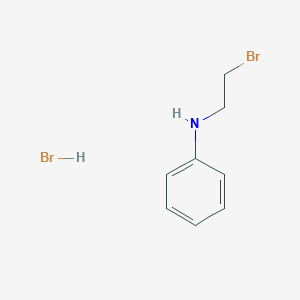

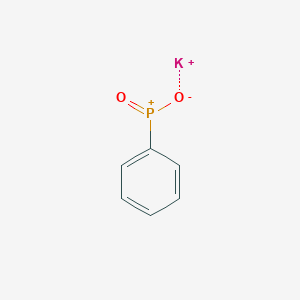



![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
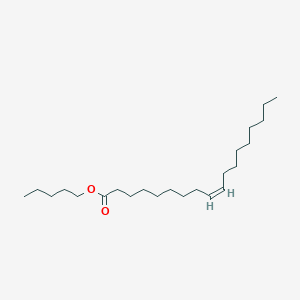
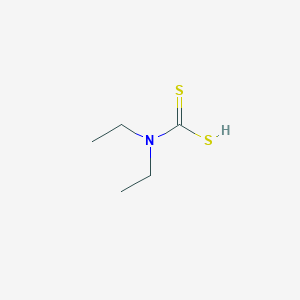
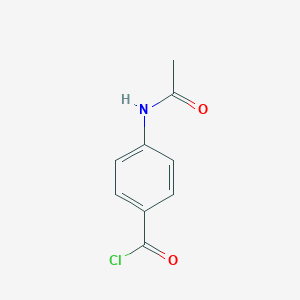

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)